molecular formula C6H3Br2F2N B12998028 3,6-Dibromo-2,4-difluoroaniline

3,6-Dibromo-2,4-difluoroaniline

Cat. No.: B12998028
M. Wt: 286.90 g/mol
InChI Key: CQLFWSUMTQMYQZ-UHFFFAOYSA-N
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Description

3,6-Dibromo-2,4-difluoroaniline is an organic compound with the molecular formula C6H2Br2F2NH2 It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

3,6-Dibromo-2,4-difluoroaniline can be synthesized through several methods. One common approach involves the halogenation of 2,4-difluoroaniline. The reaction typically uses bromine as the halogenating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the benzene ring .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve continuous-flow processes to enhance efficiency and safety. Continuous-flow double diazotization, followed by halogenation, is one such method. This approach minimizes the risks associated with handling diazonium intermediates and allows for better control over reaction parameters .

Chemical Reactions Analysis

Types of Reactions

3,6-Dibromo-2,4-difluoroaniline undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: It can be oxidized to form corresponding nitro or nitroso derivatives, and reduced to form amines or other reduced products.

    Coupling Reactions: It can undergo coupling reactions with diazonium salts to form azo compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are commonly employed.

Major Products Formed

Scientific Research Applications

3,6-Dibromo-2,4-difluoroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,6-Dibromo-2,4-difluoroaniline involves its interaction with specific molecular targets. In biological systems, it may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-Dibromo-2,4-difluoroaniline is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable for certain synthetic applications where other similar compounds may not be as effective .

Properties

IUPAC Name

3,6-dibromo-2,4-difluoroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2F2N/c7-2-1-3(9)4(8)5(10)6(2)11/h1H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQLFWSUMTQMYQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)N)F)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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